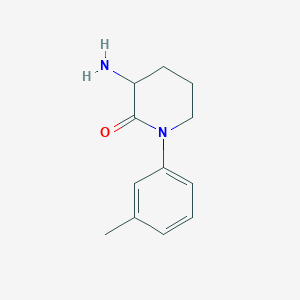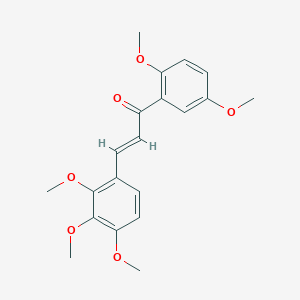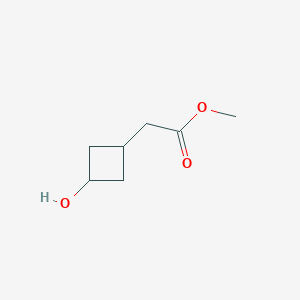
3-Amino-1-(3-methylphenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-methylphenyl)piperidin-2-one is a compound with the CAS Number: 1344146-90-2 . It has a molecular weight of 204.27 . The compound is in the form of an oil and is stored at room temperature .
Synthesis Analysis
Piperidines, including 3-Amino-1-(3-methylphenyl)piperidin-2-one, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-1-(3-methylphenyl)-2-piperidinone . The InChI Code is 1S/C12H16N2O/c1-9-4-2-5-10 (8-9)14-7-3-6-11 (13)12 (14)15/h2,4-5,8,11H,3,6-7,13H2,1H3 .Chemical Reactions Analysis
The compound is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It is stored at room temperature . The molecular weight of the compound is 204.27 .Applications De Recherche Scientifique
Drug Designing
Piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Anticancer Agents
Piperidine and its byproducts are utilized in different ways as anticancer agents . The specific mechanisms and efficacy can vary depending on the specific derivative and the type of cancer.
Antimicrobial Agents
Piperidine derivatives have been found to have antimicrobial properties . They can be used in the treatment of various bacterial and fungal infections.
Analgesic Agents
Some piperidine derivatives have analgesic (pain-relieving) properties . They can be used in the management of both acute and chronic pain conditions.
Anti-inflammatory Agents
Piperidine derivatives can also act as anti-inflammatory agents . They can be used in the treatment of conditions characterized by inflammation, such as arthritis.
Antipsychotic Agents
Certain piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of mental health disorders like schizophrenia.
Synthesis of Other Compounds
Piperidine derivatives are often used as building blocks in the synthesis of other complex organic compounds . For example, they can be used in the synthesis of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Research into New Drugs
Piperidine derivatives are continually being researched for potential new drug applications . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as a clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Amino-1-(3-methylphenyl)piperidin-2-one, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
Propriétés
IUPAC Name |
3-amino-1-(3-methylphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-4-2-5-10(8-9)14-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTKOBFSJJUUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC(C2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-methylphenyl)piperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885725.png)
![7-[(2,6-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2885728.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2885730.png)


![5,7-dimethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2885735.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2885742.png)

